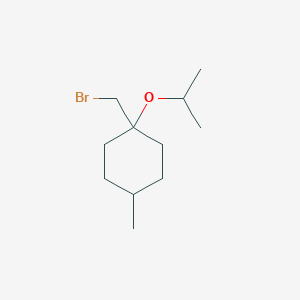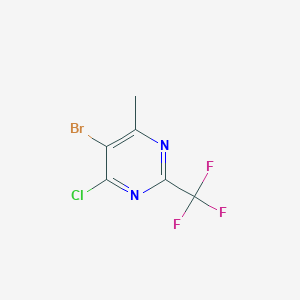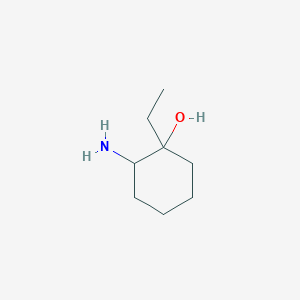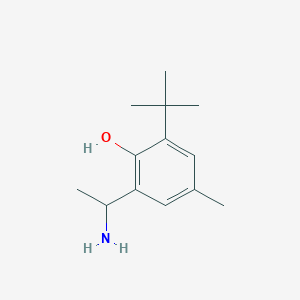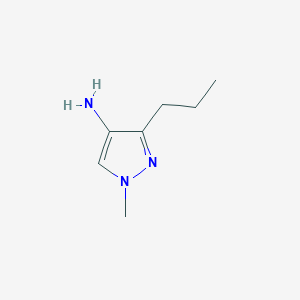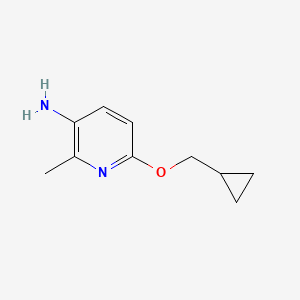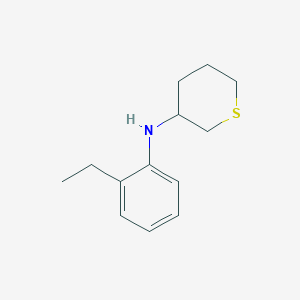
N-(2-ethylphenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylphenyl)thian-3-amine is an organic compound characterized by the presence of a thian-3-amine group attached to a 2-ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)thian-3-amine typically involves the reaction of 2-ethylphenylamine with thian-3-one under specific conditions. The process generally includes:
Step 1: Formation of an intermediate by reacting 2-ethylphenylamine with a suitable thian-3-one precursor.
Step 2: Catalytic hydrogenation or reduction to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Utilizing metal catalysts like palladium or platinum.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: Where the amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of metal catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
N-(2-ethylphenyl)thian-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic or signaling pathways relevant to its biological activity.
Comparison with Similar Compounds
N-(2-ethylphenyl)thian-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(2-methylphenyl)thian-3-amine, N-(2-propylphenyl)thian-3-amine.
Comparison: While these compounds share a similar core structure, the presence of different alkyl groups (ethyl, methyl, propyl) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl substitution, which may confer distinct properties in terms of solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-ethylphenyl)thian-3-amine |
InChI |
InChI=1S/C13H19NS/c1-2-11-6-3-4-8-13(11)14-12-7-5-9-15-10-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |
InChI Key |
ZBHVULDEEUZWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13296339.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
